molecular formula C16H13NO3S2 B2789080 N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide CAS No. 896290-68-9

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide

Cat. No. B2789080
CAS RN: 896290-68-9
M. Wt: 331.4
InChI Key: WDJPWXMFAPDVIV-UHFFFAOYSA-N
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Description

“N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide” is a chemical compound that likely contains a benzothiophene moiety . Benzothiophenes are aromatic compounds that are part of a larger class of heterocyclic compounds . They are often used in the synthesis of various pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzothiophene derivatives are often synthesized through cyclization processes or domino reactions .

Advantages and Limitations for Lab Experiments

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has good solubility in both water and organic solvents. Moreover, this compound has been reported to be stable under physiological conditions. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and toxicity profile.

Future Directions

Further research is needed to fully understand the therapeutic potential of N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide. Future studies could focus on investigating the pharmacokinetics and toxicity profile of this compound in animal models. Moreover, it would be interesting to explore the potential of this compound as a therapeutic agent in various disease conditions, including cancer and viral infections. Additionally, the development of more potent analogs of this compound could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide involves a multistep process that includes the reaction of 5-bromobenzothiophene with 3-methylsulfonylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been reported to yield this compound in high purity and yield.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide has been extensively studied for its therapeutic potential in various disease conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, this compound has been found to have anti-viral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-22(19,20)14-4-2-3-12(10-14)16(18)17-13-5-6-15-11(9-13)7-8-21-15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJPWXMFAPDVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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